

# Sirtratumab in Urothelial Carcinoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of the clinical trial outcomes for **Sirtratumab** (ASG-15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies for urothelial cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies. Notably, the development of **Sirtratumab** vedotin was halted, and this analysis serves as a comparative reference within the evolving landscape of urothelial carcinoma treatment.

### **Executive Summary**

**Sirtratumab** vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its development has been discontinued. This guide places the outcomes of this early-phase trial in the context of current standard-of-care and other approved therapies, including the ADC-based treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor Pembrolizumab, and traditional platinum-based chemotherapy.

## Comparative Efficacy of Urothelial Carcinoma Therapies







The following table summarizes the key efficacy outcomes from clinical trials of **Sirtratumab** and its comparators. It is important to note that these trials have different patient populations and are in various phases of clinical development, precluding direct head-to-head comparison.



| Therapy                                          | Trial           | Phase | Patient<br>Populati<br>on                                                              | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR)                    | Complet<br>e<br>Respon<br>se (CR) | Median<br>Progres<br>sion-<br>Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|--------------------------------------------------|-----------------|-------|----------------------------------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------|---------------------------------------------------------|---------------------------------------|
| Sirtratum<br>ab<br>Vedotin<br>(ASG-<br>15ME)     | NCT0196<br>3052 | I     | Metastati c urothelial cancer, refractory to at least one prior chemoth erapy regimen. | 18.3%<br>(Total);<br>35.7% (at<br>RP2D of<br>1.00<br>mg/kg)[1] | Not<br>Reported                   | 16.0<br>weeks[2]                                        | Not<br>Reported                       |
| Enfortum<br>ab<br>Vedotin +<br>Pembroli<br>zumab | EV-302          | III   | Previousl y untreated locally advance d or metastati c urothelial cancer.              | 67.7%[3]                                                       | 29.1%[3]                          | 12.5<br>months[3<br>]                                   | 31.5<br>months[3<br>]                 |
| Pembroli<br>zumab                                | KEYNOT<br>E-045 | III   | Locally advance d or metastati c urothelial carcinom a with disease                    | 21.1%[4]                                                       | 7%                                | 2.1<br>months                                           | 10.1<br>months[5]                     |



|                                  |                                    |     | progressi<br>on on or<br>after<br>platinum-<br>containin<br>g<br>chemoth<br>erapy.            |          |          |                      |                       |
|----------------------------------|------------------------------------|-----|-----------------------------------------------------------------------------------------------|----------|----------|----------------------|-----------------------|
| Sacituzu<br>mab<br>Goviteca<br>n | TROPHY<br>-U-01                    | II  | Metastati c urothelial cancer that has progress ed after platinum and checkpoi nt inhibitors. | 27%[6]   | 6%[6]    | 5.4<br>months[6<br>] | 10.9<br>months[7<br>] |
| Gemcitab<br>ine +<br>Cisplatin   | CALGB<br>90601<br>(Control<br>Arm) | III | Previousl y untreated , locally advance d or metastati c urothelial cancer.                   | 44.4%[3] | 12.5%[3] | 6.3<br>months[3      | 16.1<br>months[3<br>] |

# Experimental Protocols Sirtratumab Vedotin (NCT01963052)



- Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion trial.[1]
- Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen were enrolled.[8]
- Intervention: **Sirtratumab** vedotin was administered as a single intravenous infusion weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[9] Dose escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[1]
- Primary Objective: The primary goals were to assess the safety and pharmacokinetics of Sirtratumab vedotin and to determine the recommended Phase 2 dose (RP2D).[1]
- Tumor Assessment: Disease assessment was conducted every 8 weeks.[9]

### **Enfortumab Vedotin + Pembrolizumab (EV-302)**

- Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[1][10]
- Patient Population: Previously untreated patients with locally advanced or metastatic urothelial cancer.[10]
- Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg) intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg) intravenously on day 1 of each cycle.[3] The control arm received standard platinum-based chemotherapy (gemcitabine plus cisplatin or carboplatin).[3]
- Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[10]
- Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression, and the presence of liver metastases.[1]

#### Pembrolizumab (KEYNOTE-045)

Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[11][12]



- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy.[4][12]
- Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3
  weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine)
  every 3 weeks.[4]
- Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[4]
- Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first year, and every 12 weeks thereafter.[12]

### Sacituzumab Govitecan (TROPHY-U-01)

- Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]
- Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic urothelial cancer who had progressed after prior platinum-based chemotherapy and checkpoint inhibitors.[7][13]
- Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of a 21-day cycle.[6][7]
- Primary Endpoint: The primary outcome was the objective response rate (ORR) as determined by central review.
- Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and safety.[6]

## Platinum-Based Chemotherapy (Gemcitabine + Cisplatin)

- Study Design: Representative protocols, such as the control arm of the EV-302 trial and the CALGB 90601 trial, are randomized, controlled studies.
- Patient Population: Typically, chemotherapy-naive patients with metastatic urothelial cancer.



- Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m²) on days 1 and 8, and cisplatin (e.g., 70 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[14]
- Primary Endpoints: Overall survival and progression-free survival are common primary endpoints.

Visualizing Mechanisms and Workflows Sirtratumab Vedotin (ASG-15ME) Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of **Sirtratumab** vedotin targeting the SLITRK6 receptor.



### **Representative Clinical Trial Workflow**



Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enfortumab vedotin plus pembrolizumab versus chemotherapy in patients with previously untreated locally advanced or metastatic urothelial cancer (EV-302): patient-reported outcomes from an open-label, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Overall Survival Benefit in EV-302: Is Enfortumab Vedotin plus Pembrolizumab the New Frontline Standard of Care for Metastatic Urothelial Carcinoma? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfortumab vedotin and pembrolizumab in untreated advanced urothelial cancer -UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 4. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint



inhibitors (CPI) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]

- 7. TROPHY-U-01: A Phase II Open-Label Study of Sacituzumab Govitecan in Patients With Metastatic Urothelial Carcinoma Progressing After Platinum-Based Chemotherapy and Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of followup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEYNOTE-045 Clinical Trial Results | HCP [keytrudahcp.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sirtratumab in Urothelial Carcinoma: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#clinical-trial-outcomes-of-sirtratumab-compared-to-other-urothelial-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com